Trofosfamide

概要

説明

トロフォスファミドは、オキサザホスホリン系化合物に属する窒素マスタードアルキル化剤です。 これは主に、リンパ増殖性疾患や脳腫瘍を含むさまざまな癌の治療における抗腫瘍剤として使用されます 。 トロフォスファミドは、細胞毒性を発揮するために代謝活性化を必要とするプロドラッグです .

2. 製法

合成経路および反応条件: トロフォスファミドは、オキサザホスホリン環にクロロエチル基を導入する一連の化学反応によって合成されます。 主要なステップには以下が含まれます。

オキサザホスホリン環の形成: これは、適切なアミンとオキシ塩化リンの反応を伴います。

クロロエチル基の導入: オキサザホスホリン環はその後、制御された条件下でクロロエチルアミンと反応させてクロロエチル基を導入します.

工業生産方法: 工業環境では、トロフォスファミドは安定性と制御された放出を確保するために、フィルムコーティング錠剤の形で生産されます。 製造プロセスには、加水分解と分解を防ぐために、有効成分を保護フィルムでコーティングすることが含まれます .

準備方法

Synthetic Routes and Reaction Conditions: Trofosfamide is synthesized through a series of chemical reactions involving the introduction of chloroethyl groups to an oxazaphosphorine ring. The key steps include:

Formation of the oxazaphosphorine ring: This involves the reaction of a suitable amine with phosphorus oxychloride.

Introduction of chloroethyl groups: The oxazaphosphorine ring is then reacted with chloroethylamine under controlled conditions to introduce the chloroethyl groups.

Industrial Production Methods: In industrial settings, this compound is produced in film-coated tablet form to ensure stability and controlled release. The production process involves coating the active ingredient with a protective film to prevent hydrolysis and degradation .

化学反応の分析

Oxidation

Trofosfamide undergoes oxidation, catalyzed by cytochrome P450 enzymes, particularly cytochrome P450 3A4 and cytochrome P450 2B6. This metabolic process occurs in the liver, leading to the formation of its primary active metabolite, 4-hydroxy-trofosfamide.

N-dealkylation

This compound also undergoes N-dealkylation, a reaction that involves the removal of alkyl groups from the nitrogen atoms in the molecule. This reaction is also catalyzed by cytochrome P450 enzymes under physiological conditions. N-dealkylation leads to the formation of ifosfamide and cyclophosphamide through metabolic pathways.

Pharmacokinetics

This compound is quickly eliminated from plasma and highly converted to its metabolites, mainly 4-hydroxy-Trofosfamide and ifosfamide. It has a short apparent half-life (1.2 h) and high apparent clearance (Cl/F 4.0 l/min) . Kinetic data indicate that 4-hydroxy-IFO is formed by both hydroxylation of TRO and exocyclic N-dechloroethylation of 4-hydroxy-TRO . 4-hydroxy-CYCLO was not detected above the quantification limit of the method .

Major Products Formed

| Product | Description |

|---|---|

| 4-hydroxy-trofosfamide | The primary active metabolite formed through oxidation. |

| Ifosfamide | Formed through N-dealkylation and other metabolic pathways. |

| Cyclophosphamide | Formed through N-dealkylation and other metabolic pathways. |

科学的研究の応用

トロフォスファミドは、特に医学および腫瘍学の分野で、科学研究において幅広い用途があります。

作用機序

類似化合物との比較

トロフォスファミドは、構造的および機能的に、以下のような他のオキサザホスホリン化合物と似ています。

トロフォスファミドの独自性:

結論として、トロフォスファミドは、癌治療や科学研究において幅広い用途を持つ汎用性の高い強力な化学療法薬です。 その独自の代謝プロファイルと血液脳関門を通過する能力は、癌との闘いにおいて貴重なツールとなっています。

生物活性

Trofosfamide, an oxazaphosphorine compound, is primarily used in oncology as an alkylating agent. Its biological activity has been studied extensively, particularly in the context of various malignancies such as soft tissue sarcomas, lymphomas, and glioblastomas. This article reviews the biological activity of this compound, presenting key findings from clinical studies, case analyses, and relevant data.

This compound functions as an alkylating agent, which means it interferes with DNA replication by adding alkyl groups to DNA. The predominant metabolite of this compound is ifosfamide, which contributes to its therapeutic effects. The drug's high lipid solubility allows it to penetrate the blood-brain barrier effectively, making it a candidate for treating central nervous system tumors.

Soft Tissue Sarcoma

A Phase II study evaluated the efficacy of this compound in patients with metastatic soft tissue sarcoma (STS) who had previously undergone chemotherapy. The study involved 18 patients treated with a continuous oral regimen of this compound. Results indicated:

- Partial Responses : 3 patients (18%)

- Disease Stabilization : 9 patients (53%)

- Overall Response Rate : 18% (95% CI: 0.5-35%)

- Median Progression-Free Interval : 4 months

- Median Overall Survival : 10 months

Toxicity was generally mild, with only one instance of grade III nausea reported and no significant hematologic toxicity observed .

Comparison with Doxorubicin

In a randomized Phase II trial , this compound was compared to doxorubicin in elderly patients with STS. Key findings included:

- 6-Month Progression-Free Rate : 27.6% for this compound vs. 35.9% for doxorubicin

- Median Overall Survival : 9.8 months for this compound vs. 12.3 months for doxorubicin

- Adverse Events : this compound caused more dyspnea and low-grade fatigue, while doxorubicin led to higher rates of leukocytopenia and mucositis .

This compound and Etoposide

A study investigated the combination of this compound and etoposide in pediatric glioblastoma patients. The results showed:

- Median Progression-Free Survival (PFS) : 3.1 months for the combination therapy vs. 2.3 months for controls

- Median Overall Survival (OS) : 9 months for combination therapy vs. 5.7 months for controls

- Hematotoxicity : High-grade adverse events were observed in 73% of patients treated with this combination .

Case Studies

- Pediatric Rhabdomyosarcoma : A case study highlighted the use of this compound in combination with idarubicin and etoposide for treating alveolar rhabdomyosarcoma in an 18-year-old patient, showing promising results in terms of disease control .

- Advanced Soft Tissue Sarcoma : Another retrospective analysis indicated that this compound led to stable disease in 50% of patients over a median duration of 5.5 months, demonstrating its potential as a palliative treatment option .

Safety Profile

This compound is generally well-tolerated across various studies:

- Common Adverse Effects : Mild nausea, low-grade fatigue, and hematologic toxicity (e.g., lymphopenia).

- Severe Toxicity Rates : Reported at approximately 22% for leukopenia but without significant non-hematologic complications .

Summary Table of Clinical Findings

| Study Type | Patient Population | Response Rate | Median PFS | Median OS | Notable Adverse Effects |

|---|---|---|---|---|---|

| Phase II STS Study | Chemotherapy-pretreated STS | 18% | 4 months | 10 months | Mild nausea |

| Randomized Phase II Doxorubicin Comparison | Elderly STS Patients | N/A | N/A | This compound: 9.8 months Doxorubicin: 12.3 months | Dyspnea, low-grade fatigue |

| This compound + Etoposide Study | Pediatric Glioblastoma | N/A | 3.1 months | 9 months | Hematotoxicity |

特性

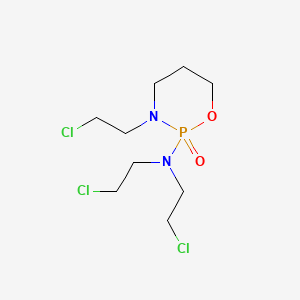

IUPAC Name |

N,N,3-tris(2-chloroethyl)-2-oxo-1,3,2λ5-oxazaphosphinan-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18Cl3N2O2P/c10-2-6-13-5-1-9-16-17(13,15)14(7-3-11)8-4-12/h1-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMKFEPPTGMDVMI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(P(=O)(OC1)N(CCCl)CCCl)CCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18Cl3N2O2P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60865031 | |

| Record name | Trifosfamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60865031 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

323.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22089-22-1, 72282-84-9, 72282-85-0 | |

| Record name | Trofosfamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=22089-22-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Trofosfamide [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022089221 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Trofosfamide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12902 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | NSC314928 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=314928 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC314927 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=314927 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Trofosfamide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=109723 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Trifosfamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60865031 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Trofosfamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.686 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TROFOSFAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H64JRU6GJ0 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。